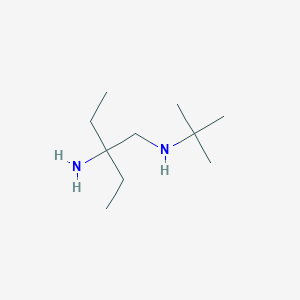

1,1-Diethyl-2-t-butylaminoethylamin

Description

1,1-Diethyl-2-t-butylaminoethylamin is a tertiary amine with a branched alkylamine structure. Its molecular formula is C₉H₂₁N₃, consisting of two ethyl groups, a tert-butyl (t-butyl) group, and an ethylenediamine backbone.

Properties

Molecular Formula |

C10H24N2 |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

1-N-tert-butyl-2-ethylbutane-1,2-diamine |

InChI |

InChI=1S/C10H24N2/c1-6-10(11,7-2)8-12-9(3,4)5/h12H,6-8,11H2,1-5H3 |

InChI Key |

GBBADHNSBOEAJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CNC(C)(C)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Characteristics

Key Observations :

- Steric Effects : The t-butyl and diethyl groups in the target compound likely increase steric hindrance compared to simpler amines like 1,3-Dimethylamylamine or diisobutylamine. This could reduce nucleophilicity but enhance selectivity in catalytic reactions.

- Solubility: DMAE’s hydroxyl group improves water solubility , whereas the hydrophobic t-butyl group in 1,1-Diethyl-2-t-butylaminoethylamin may favor organic solvents.

Preparation Methods

Sodium Amide-Catalyzed Olefin Hydroamination

The hydroamination of ethylene and tert-butyl-substituted olefins in the presence of sodium amide (NaNH₂) catalysts, as described in US7161039B2, offers a viable pathway. In this method, diethylamine reacts with tert-butylamine under controlled pressures (20–200 bar) and temperatures (50–100°C) to form mixed ethyl/tert-butyl amines. For example:

Key parameters include maintaining an ethylene excess to favor triethylamine formation, though substituting ethylene with tert-butyl olefins redirects selectivity toward the target compound.

Transalkylation and Isomerization

Post-hydroamination, transalkylation under hydrogenation conditions (280°C, H₂ atmosphere) redistributes alkyl groups between amines. This step converts intermediates like ethyldibutylamine into 1,1-diethyl-2-t-butylaminoethylamin via Ni- or Pd-based catalysts. The process requires careful control of NH₃ and H₂ partial pressures to avoid over-reduction.

Alkylation and Nucleophilic Substitution Strategies

Stepwise Alkylation of Ethylenediamine

Ethylenediamine serves as a starting material for sequential alkylation:

Reductive Amination

Reductive amination of tert-butylaminoacetaldehyde with diethylamine, using NaBH₃CN or H₂/Pd-C, provides a one-pot route:

This method avoids harsh conditions but requires stringent moisture control.

Reaction Optimization and Challenges

Temperature and Pressure Effects

Optimal hydroamination occurs at 50–100°C and 30–50 bar, balancing reaction rate and catalyst stability. Elevated temperatures (>120°C) risk tert-butyl group decomposition, while low pressures (<20 bar) limit ethylene solubility.

Catalyst Selection

Sodium amide excels in initiating hydroamination but necessitates anhydrous conditions. Alternatives like Raney nickel enable milder transalkylation but require higher H₂ pressures (50–100 bar).

Steric and Electronic Considerations

The tert-butyl group’s bulk impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to enhance reagent mobility. Electronic effects from the ethyl groups further moderate reaction kinetics, favoring SN1 mechanisms over SN2 in alkylation steps.

Purification and Isolation Techniques

Distillation and Phase Separation

Following US5840987A, crude reaction mixtures are distilled to separate low-boiling amines (e.g., monoethylamine) from high-boiling products. A decanter partitions aqueous and organic phases, with the upper layer enriched in tert-butyl-containing amines.

Chromatographic Methods

Flash chromatography on silica gel, eluting with hexane/ethyl acetate gradients, resolves 1,1-diethyl-2-t-butylaminoethylamin from diethylbutylamine byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit distinct signals for tert-butyl (δ 1.2 ppm, singlet) and ethyl groups (δ 1.0–1.3 ppm, triplets). ¹³C NMR confirms quaternary carbons (δ 28–32 ppm for tert-butyl).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 200.3 ([M+H]⁺), with fragmentation patterns consistent with sequential loss of ethyl and tert-butyl groups.

Industrial and Research Implications

The scalability of hydroamination and transalkylation methods positions 1,1-diethyl-2-t-butylaminoethylamin as a candidate for bulk synthesis in agrochemical and drug delivery systems. Future work should explore biocatalytic routes and flow chemistry to enhance stereoselectivity and reduce waste.

Q & A

Q. How should researchers address discrepancies between in silico predictions and experimental data for physicochemical properties (e.g., logP)?

- Methodological Answer: Re-evaluate computational parameters (e.g., force fields in COSMO-RS) and validate with experimental logP measurements via shake-flask method (octanol-water partition). Cross-check with chromatographic logP (CLogP) derived from reverse-phase HPLC retention times. Discrepancies >0.5 units warrant re-examination of solute-solvent interaction models .

Notes

- Citations: Ensure all experimental protocols adhere to institutional safety guidelines and are documented with traceable batch records.

- Data Reproducibility: Archive raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with digital object identifiers (DOIs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.